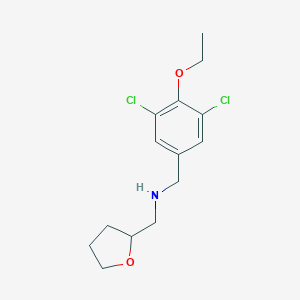
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as DEFMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DEFMA is a derivative of benzylamine and has been synthesized through various methods.
Applications De Recherche Scientifique
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma receptors, which are involved in various physiological and pathological processes. N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine binds to sigma receptors, which are located in various tissues and organs, including the brain, heart, and lungs. Sigma receptors are involved in various physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma-1 receptors, which are involved in modulating calcium signaling, protein folding, and mitochondrial function.
Biochemical and physiological effects:
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have neuroprotective and anti-inflammatory effects in various animal models. Studies have also shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can modulate calcium signaling and mitochondrial function, which are important processes in the maintenance of cellular homeostasis. N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has shown promising results in various preclinical studies, making it a potential candidate for further research and development. However, there are limitations to the use of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in various applications.
Orientations Futures
There are several future directions for the research and development of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One potential direction is the development of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in various diseases, including neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and its interaction with sigma receptors.
In conclusion, N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma receptors and has neuroprotective and anti-inflammatory effects. Further research is needed to determine the optimal dosage and administration route for N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and to investigate its potential therapeutic applications.
Méthodes De Synthèse
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been synthesized through various methods, including the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium borohydride. The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been achieved through the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base such as triethylamine.
Propriétés
Nom du produit |
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Formule moléculaire |
C14H19Cl2NO2 |
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H19Cl2NO2/c1-2-18-14-12(15)6-10(7-13(14)16)8-17-9-11-4-3-5-19-11/h6-7,11,17H,2-5,8-9H2,1H3 |
Clé InChI |
RKRFXVCBJPNMJU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)




